Isobutyl isobutyrate
Overview
Description
Isobutyl isobutyrate is a simple ester composed of isobutanol and isobutyric acid. Its chemical formula is C₈H₁₆O₂, and its structure is (CH₃)₂CHCO₂CH₂CH(CH₃)₂. This compound is known for its fruity aroma, reminiscent of pineapple, and is naturally found in various plants such as bananas, melons, apricots, strawberries, olives, myrtle berries, and hops . It is commonly used in the industry for manufacturing insecticides, as a retarder solvent for painting applications, and as a flavoring agent .
Preparation Methods
Chemical Reactions Analysis
Isobutyl isobutyrate undergoes various chemical reactions:
Esterification: As an ester, it can be formed by the reaction of isobutyric acid with isobutanol.
Hydrolysis: It can be hydrolyzed back to isobutyric acid and isobutanol in the presence of water and an acid or base catalyst.
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can react with acids to liberate heat along with alcohols and acids.
Scientific Research Applications
Isobutyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a solvent for nitrocellulose lacquers, plastic resins, and high-solids coatings. Its low surface tension and good solvent activity make it valuable in various chemical formulations.
Biology: It is used in the study of esterification and hydrolysis reactions, providing insights into enzyme activities and metabolic pathways.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of isobutyl isobutyrate primarily involves its role as a solvent and its interactions with other chemical compounds. It reacts with acids to liberate heat along with alcohols and acids . In biological systems, it can be converted to its acyl-CoA derivatives by cellular short-chain acyl-CoA synthetases, which then participate in various metabolic pathways .
Comparison with Similar Compounds
Isobutyl isobutyrate can be compared with other esters such as:
Isobutyl acetate: Similar in structure but derived from acetic acid instead of isobutyric acid.
Butyl butyrate: Another ester with a fruity aroma, used in similar applications but with different physical properties.
Ethyl acetate: A commonly used solvent with a lower molecular weight and different evaporation rate compared to this compound.
This compound stands out due to its unique combination of low water miscibility, low surface tension, and high electrical resistance, making it particularly suitable for moisture-sensitive coatings and applications requiring precise solvent properties .
Properties
IUPAC Name |
2-methylpropyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)5-10-8(9)7(3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUIWHIADMCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | ISOBUTYL ISOBUTYRATE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026612 | |
Record name | Isobutyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026612 | |
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Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl isobutyrate appears as a colorless liquid with a pleasant fruity odor. Moderately toxic by inhalation. Insoluble in water and floats on water, but soluble in alcohol and ethers. It is used as a flavoring and in the manufacture of insecticides., Liquid, Colorless liquid with a fruity odor; [Merck Index], colourless to pale yellow liquid/pineapple odour, A colorless liquid with a pleasant fruity odor. | |
Record name | ISOBUTYL ISOBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11662 | |
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Record name | Propanoic acid, 2-methyl-, 2-methylpropyl ester | |
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Record name | Isobutyl isobutyrate | |
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Record name | Isobutyl isobutyrate | |
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Record name | Isobutyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ISOBUTYL ISOBUTYRATE | |
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Boiling Point |
299.7 °F at 760 mmHg (USCG, 1999), 148.6 °C, 148.60 °C. @ 760.00 mm Hg, 299.7 °F | |
Record name | ISOBUTYL ISOBUTYRATE | |
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Record name | 2-METHYLPROPYL ISOBUTYRATE | |
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Record name | Isobutyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | ISOBUTYL ISOBUTYRATE | |
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Flash Point |
99 °F (USCG, 1999), 101 °F (38 °C) (CLOSED CUP), 99 °F | |
Record name | ISOBUTYL ISOBUTYRATE | |
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Record name | 2-METHYLPROPYL ISOBUTYRATE | |
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Record name | ISOBUTYL ISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Solubility |
0.5 G PER 100 ML WATER, SOL IN ALC ETHER AND ACETONE, SOL IN MOST ORGANIC SOLVENTS, Water solubility of 1000 mg/l at 20 °C., 1 mg/mL at 20 °C, soluble in organic solvents; insoluble in water | |
Record name | 2-METHYLPROPYL ISOBUTYRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isobutyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853 to 0.857 at 68 °F (USCG, 1999), 0.8750 @ 0 °C/4 °C, DENSITY OF SATURATED AIR: 1.05 (AIR= 1), 0.850-0.857, 0.853-0.857 | |
Record name | ISOBUTYL ISOBUTYRATE | |
Source | CAMEO Chemicals | |
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Record name | 2-METHYLPROPYL ISOBUTYRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |
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Record name | Isobutyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ISOBUTYL ISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/849 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.97 (AIR= 1) | |
Record name | 2-METHYLPROPYL ISOBUTYRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |
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Vapor Pressure |
4.33 [mmHg], 4.33 mm Hg at 25 °C. | |
Record name | Isobutyl isobutyrate | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
97-85-8 | |
Record name | ISOBUTYL ISOBUTYRATE | |
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Record name | Isobutyl isobutyrate | |
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Record name | 2-Methylpropyl isobutyrate | |
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Record name | Isobutyl isobutyrate | |
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Record name | Propanoic acid, 2-methyl-, 2-methylpropyl ester | |
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Record name | Isobutyl isobutyrate | |
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Record name | ISOBUTYL ISOBUTYRATE | |
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Record name | 2-METHYLPROPYL ISOBUTYRATE | |
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Record name | Isobutyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYL ISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/849 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-113.3 °F (USCG, 1999), -80.66 °C, -81 °C, -113.3 °F | |
Record name | ISOBUTYL ISOBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-METHYLPROPYL ISOBUTYRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYL ISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/849 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.